![molecular formula C20H27NO3 B4895027 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine, also known as BPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. BPPB is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways that regulate various cellular processes.
Aplicaciones Científicas De Investigación
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential applications in the field of drug discovery. As a selective inhibitor of PKC, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. By inhibiting the activity of PKC, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine disrupts these cellular processes, leading to the observed anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Biochemical and Physiological Effects
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its selectivity for PKC. Unlike other PKC inhibitors, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine does not inhibit the activity of other kinases, which can lead to off-target effects. However, one of the limitations of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is relatively unstable and can degrade over time, which can affect its potency.
Direcciones Futuras
There are several future directions for the study of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. Another area of research is the investigation of the potential use of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine in combination with other anti-cancer drugs to enhance their efficacy. Finally, the potential use of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Métodos De Síntesis
The synthesis of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine involves a multi-step process that starts with the reaction of 4-bromophenol with potassium carbonate in dimethylformamide (DMF) to form 4-hydroxyphenyl acetate. The resulting compound is then reacted with 4-(benzyloxy)phenol in the presence of cesium carbonate in DMF to form 4-[4-(benzyloxy)phenoxy]phenyl acetate. The final step involves the reaction of 4-[4-(benzyloxy)phenoxy]phenyl acetate with N-(2-methoxyethyl)-1-butanamine in the presence of triethylamine to form 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-14-21-13-5-6-15-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWWSISHPNRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

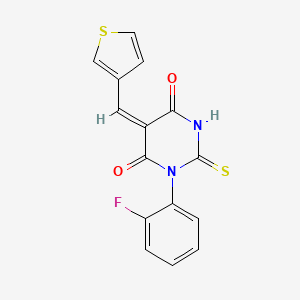
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
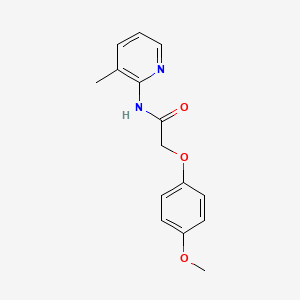
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
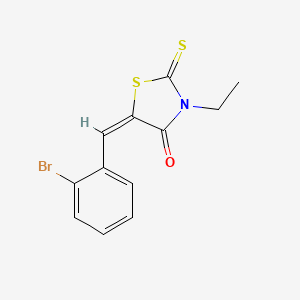
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
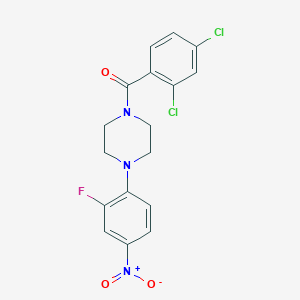
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
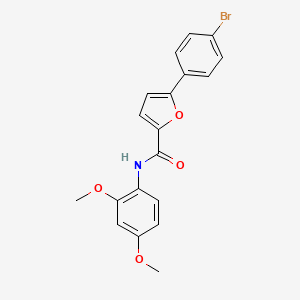
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
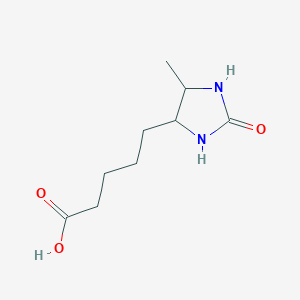
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)